2-Chloro-3-methoxycyclohex-2-en-1-one
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Overview
Description
2-Chloro-3-methoxycyclohex-2-en-1-one is an organic compound with a unique structure that includes a chloro group, a methoxy group, and a cyclohexenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-methoxycyclohex-2-en-1-one can be achieved through several methods. One common approach involves the chlorination of 3-methoxycyclohex-2-en-1-one using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions . Another method includes the use of 2-bromo-3-methoxycyclohex-2-enone as an intermediate, which can be converted to the chloro derivative through substitution reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-methoxycyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Amino derivatives, thiol derivatives.
Scientific Research Applications
2-Chloro-3-methoxycyclohex-2-en-1-one has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-Chloro-3-methoxycyclohex-2-en-1-one involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets, affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-methoxycyclohex-2-en-1-one: Similar structure with a bromo group instead of a chloro group.
3-Chloro-2-methylcyclohex-2-en-1-ol: Contains a methyl group and a hydroxyl group instead of a methoxy group.
3-Methyl-2-cyclohexen-1-one: Lacks the chloro and methoxy groups, but has a similar cyclohexenone ring.
Uniqueness
2-Chloro-3-methoxycyclohex-2-en-1-one is unique due to the presence of both chloro and methoxy groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in organic synthesis and potential biological activities.
Properties
IUPAC Name |
2-chloro-3-methoxycyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClO2/c1-10-6-4-2-3-5(9)7(6)8/h2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HABIZGZDPQTGMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)CCC1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50525915 |
Source
|
Record name | 2-Chloro-3-methoxycyclohex-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50525915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18369-67-0 |
Source
|
Record name | 2-Chloro-3-methoxycyclohex-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50525915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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